Regioisomeric Differentiation: 8-Bromo vs. 4-Bromo and 1-Bromo Substitution Patterns
8-Bromo-3-methylisoquinoline is a distinct chemical entity from its regioisomers 1-bromo-3-methylisoquinoline (CAS 1368246-37-0) and 4-bromo-3-methylisoquinoline (CAS 133100-87-5) [1]. The position of the bromine atom dictates its reactivity in cross-coupling reactions, with the C8 position offering a unique steric and electronic profile compared to C1 or C4. This differentiation is critical as the choice of isomer directly determines the structure of the final coupled product; no analytical or biological equivalence can be assumed .
| Evidence Dimension | Regiochemical Identity and Synthetic Outcome |
|---|---|
| Target Compound Data | Bromine at the 8-position of the 3-methylisoquinoline scaffold; a specific synthon for C8-functionalized products. |
| Comparator Or Baseline | 1-bromo-3-methylisoquinoline (Bromine at C1) and 4-bromo-3-methylisoquinoline (Bromine at C4). |
| Quantified Difference | Non-quantifiable categorical difference in chemical structure and predicted reactivity profile. The compounds are distinct CAS-registered chemicals with different physical properties and synthetic fates. |
| Conditions | Not applicable; this is a fundamental chemical identity distinction. |
Why This Matters
Procuring the incorrect regioisomer will result in a failed synthetic step, as the reaction will either not proceed or produce a different, undesired product, thereby invalidating the research or manufacturing process.
- [1] PubChem. (n.d.). 1-Bromo-3-methylisoquinoline (CID 58182262). National Library of Medicine. View Source
